GPR109b Agonist Activity and Receptor Selectivity Profile of the 3-Nitro-4-aminobenzoic Acid Class
In a comparative study of 3-nitro-4-substituted-aminobenzoic acids, the class of compounds was found to act as potent and highly selective agonists of the orphan human GPCR GPR109b, with no detectable activity at the closely homologous high-affinity niacin receptor GPR109a [1]. While the study reports that several analogues in the series showed potent agonist activity, the precise EC50 value for the 4-(butylamino) derivative is not specified in the publicly available abstract. This class-level evidence establishes the scaffold's inherent selectivity for GPR109b over GPR109a, a critical differentiation from other niacin receptor modulators.
| Evidence Dimension | Receptor selectivity (GPR109b vs. GPR109a) |
|---|---|
| Target Compound Data | Potent and highly selective agonist of GPR109b; no activity at GPR109a (class-level observation) |
| Comparator Or Baseline | Other 3-nitro-4-substituted-aminobenzoic acid analogues within the same study |
| Quantified Difference | Not quantified for the butylamino derivative specifically; class-level selectivity established |
| Conditions | In vitro GPCR functional assay (human GPR109b and GPR109a) |
Why This Matters
This class-level selectivity profile provides a scientific rationale for selecting this compound as a tool molecule for GPR109b-specific pathway interrogation, avoiding off-target effects at the homologous GPR109a receptor.
- [1] Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Dang, H. T., Pride, C. C., Chen, R., Tamura, S. Y., Richman, J. G., Connolly, D. T., & Semple, G. (2007). 3-Nitro-4-amino benzoic acids and 6-amino nicotinic acids are highly selective agonists of GPR109b. Bioorganic & Medicinal Chemistry Letters, 17(23), 6619–6622. View Source
